2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and is often found in many pharmacologically active molecules.
Preparation Methods
The synthesis of 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the reduction of Schiff bases using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the methoxy and amino groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-(4-chlorophenyl)aminomethyl-6-methoxyphenol
- 2-(4-methoxyanilino)methylphenol
- 2-anilinomethylphenol These compounds share structural similarities but differ in their functional groups, which can significantly impact their biological activities and applications. The unique combination of methoxy and amino groups in 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide contributes to its distinct properties and potential applications .
Biological Activity
The compound 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C26H25N3O4, with a molecular weight of approximately 441.49 g/mol. The structure features a dihydroquinoline core, which is known for its diverse biological activities. The presence of methoxy and phenyl groups is significant as these substituents can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks may exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with quinoline structures have shown potential against various bacterial and fungal strains.
- Anticancer Activity : Dihydroquinoline derivatives are reported to possess cytotoxic effects against cancer cell lines.
- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated efficacy in reducing inflammation and pain.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Interference with DNA Replication : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The presence of methoxy groups may enhance the compound's ability to interact with specific receptors or signaling molecules.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that compounds similar to the target structure exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL against strains such as E. coli and K. pneumoniae .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 6.25 | E. coli |
Compound B | 12.5 | K. pneumoniae |
Target Compound | TBD | TBD |
Anticancer Activity
Another study focused on the cytotoxic effects of similar quinoline derivatives on various cancer cell lines, revealing significant activity with IC50 values in the low micromolar range . The target compound is hypothesized to exhibit comparable effects due to its structural similarities.
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-21-12-9-20(10-13-21)28-16-19-14-18-8-11-22(34-2)15-24(18)30(27(19)32)17-26(31)29-23-6-4-5-7-25(23)35-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNWELMWWMCQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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